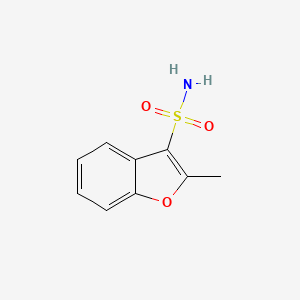

2-Methyl-1-benzofuran-3-sulfonamide

描述

Structure

3D Structure

属性

分子式 |

C9H9NO3S |

|---|---|

分子量 |

211.24 g/mol |

IUPAC 名称 |

2-methyl-1-benzofuran-3-sulfonamide |

InChI |

InChI=1S/C9H9NO3S/c1-6-9(14(10,11)12)7-4-2-3-5-8(7)13-6/h2-5H,1H3,(H2,10,11,12) |

InChI 键 |

HUAOCPSTSXTASZ-UHFFFAOYSA-N |

规范 SMILES |

CC1=C(C2=CC=CC=C2O1)S(=O)(=O)N |

产品来源 |

United States |

Advanced Synthetic Methodologies for 2 Methyl 1 Benzofuran 3 Sulfonamide and Its Analogues

Strategic Construction of the Benzofuran (B130515) Heterocyclic Ring System

The formation of the benzofuran scaffold is a critical first step in the synthesis of 2-methyl-1-benzofuran-3-sulfonamide. Various modern synthetic methods have been developed to efficiently construct this heterocyclic system, offering pathways to a wide range of substituted benzofurans.

Intramolecular Cyclization and Ring-Closing Reactions

Intramolecular cyclization represents a powerful and direct approach to the benzofuran core. These reactions typically involve the formation of a carbon-oxygen bond to close the furan (B31954) ring. One common strategy is the acid- or base-catalyzed cyclization of appropriately substituted phenols. For instance, o-alkynylphenols can undergo cyclization to form benzofurans. nih.gov Another approach involves the cyclization of 2-acyloxy-1-bromomethylarenes, which can be facilitated by catalysts like chromium(II) chloride. google.com Furthermore, tandem deprotection-cyclization of 2-methoxyphenylacetones using reagents like boron tribromide can directly yield 2-methylbenzofurans. google.com

A notable transition-metal-free method involves the potassium t-butoxide promoted intramolecular cyclization of o-bromobenzylketones, which provides a versatile route to substituted benzofurans. nih.gov Additionally, catalyst-free synthesis of benzofuran heterocycles has been reported through successive reactions of hydroxyl-substituted aryl alkynes and sulfur ylides. nih.gov

Palladium-Catalyzed Coupling Reactions for Benzofuran Formation

Palladium-catalyzed reactions have become indispensable tools in modern organic synthesis, and the construction of benzofurans is no exception. These methods often involve the formation of key carbon-carbon or carbon-oxygen bonds with high efficiency and functional group tolerance.

A prominent example is the palladium-catalyzed heteroannulation of o-iodophenols with acetylenic compounds, which provides a direct route to 2-substituted benzofurans. nih.gov Another powerful technique is the palladium-catalyzed C-H activation/oxidation tandem reaction of 2-hydroxystyrenes with iodobenzenes, which has been successfully applied to the synthesis of complex natural products containing the benzofuran motif. nih.gov Furthermore, palladium catalysis can be employed in the intramolecular cyclization of ortho-iodoaryl allenes for the synthesis of benzofuran-based benzylic sulfones. mdpi.com The use of triarylantimony difluorides as arylating agents in a palladium-catalyzed C-H arylation of benzofurans also offers a regioselective pathway to 2-arylbenzofurans. echemi.com

Table 1: Examples of Palladium-Catalyzed Benzofuran Synthesis

| Starting Materials | Catalyst/Reagents | Product Type | Reference |

| o-Iodophenol, Acetylenes | Pd catalyst, Cu co-catalyst | 2-Substituted benzofurans | nih.gov |

| 2-Hydroxystyrenes, Iodobenzenes | Pd(OAc)₂ | 2-Substituted benzofurans | nih.gov |

| ortho-Iodoaryl allenes | Pd catalyst | Benzofuran-based benzylic sulfones | mdpi.com |

| Benzofuran, Triarylantimony difluorides | Pd(OAc)₂, CuCl₂ | 2-Arylbenzofurans | echemi.com |

Copper-Based Catalytic Approaches

Copper-catalyzed reactions provide a cost-effective and efficient alternative for the synthesis of benzofurans. These methods often exhibit excellent regioselectivity and can be performed under mild conditions.

A one-pot procedure for the regioselective synthesis of polysubstituted benzofurans involves the copper-catalyzed aerobic oxidative cyclization of phenols and alkynes. oregonstate.edu This transformation proceeds through a sequential nucleophilic addition and oxidative cyclization. Copper catalysts have also been employed in the C-H sulfonylation of benzaldehydes using a transient imine directing group, a strategy that could potentially be adapted for the functionalization of benzofuran precursors. stackexchange.com Furthermore, copper-mediated C-H sulfonylation of benzoic acid derivatives has been achieved with excellent regioselectivity using an 8-aminoquinoline (B160924) directing group. nih.gov

The combination of palladium and copper catalysis is also a powerful strategy. For example, the Sonogashira coupling of terminal alkynes and iodophenols, followed by intramolecular cyclization, is a well-established method for benzofuran synthesis that utilizes both metals. nih.gov

Multicomponent Reaction Strategies for Benzofuran Synthesis

Multicomponent reactions (MCRs) offer a highly efficient approach to complex molecules from simple starting materials in a single synthetic operation. Several MCRs have been developed for the synthesis of benzofuran derivatives.

One such strategy involves the tandem A³ coupling (aldehyde-alkyne-amine) and cycloisomerization sequence co-catalyzed by CuCl/Cu(OTf)₂ to produce 3-aminobenzofurans. While this method directly installs an amino group at the C3 position, subsequent modification would be necessary to obtain the desired sulfonamide. Another approach describes a new methodology for constructing methyl-substituted benzofuran rings from the reactions of calcium carbide with salicylaldehyde (B1680747) p-tosylhydrazones or 2-hydroxyacetophenone (B1195853) p-tosylhydrazones, catalyzed by cuprous chloride. This method provides a direct route to 2-methylbenzofurans.

Elaboration of the Sulfonamide Functional Group

Once the 2-methyl-1-benzofuran core is synthesized, the next critical step is the introduction of the sulfonamide group at the C3 position. This typically involves an initial sulfonylation reaction followed by amination.

Sulfonylation Methods and Regioselectivity

The introduction of a sulfonyl group onto the benzofuran ring is generally achieved through electrophilic substitution. The regioselectivity of this reaction is a key consideration. In electrophilic substitution of benzofuran, attack at the C2 position is often favored due to the formation of a more stabilized cationic intermediate where the positive charge can be delocalized onto the benzene (B151609) ring. stackexchange.com However, substitution at the C3 position can be achieved, and the presence of a methyl group at the C2 position can influence the regiochemical outcome.

Direct sulfonation of 2-methylbenzofuran (B1664563) can be challenging and may lead to a mixture of products or reaction at the more activated benzene ring. A more controlled approach is often preferred, such as the synthesis of a 3-halobenzofuran intermediate, which can then be converted to the desired sulfonamide. The synthesis of 3-iodobenzofurans has been reported, and these intermediates are versatile precursors for various palladium-catalyzed cross-coupling reactions. nih.gov

Alternatively, direct C-H functionalization methods are emerging as powerful tools. While direct C3-sulfonylation of 2-methylbenzofuran is not widely reported, transition-metal-catalyzed C-H functionalization offers a promising avenue. For instance, transition-metal-free synthesis of C3-arylated benzofurans has been achieved from benzothiophene (B83047) S-oxides and phenols, showcasing a method for C3 functionalization. nih.gov

The conversion of the sulfonyl chloride to the corresponding sulfonamide is a standard and generally high-yielding reaction. It is typically achieved by reacting the sulfonyl chloride with ammonia (B1221849) or a primary or secondary amine in the presence of a base.

Table 2: General Methods for Sulfonamide Formation

| Starting Material | Reagents | Product | Reference |

| Sulfonyl chloride | Ammonia/Amine, Base | Sulfonamide | |

| Sulfonic acid | Chlorinating agent (e.g., SOCl₂), then Ammonia/Amine | Sulfonamide | nih.gov |

Precursor Functionalization for Sulfonamide Introduction

A critical step in the synthesis of this compound is the introduction of the sulfonamide group at the C3 position of the benzofuran core. This is typically achieved through the functionalization of a suitable precursor, often involving the preparation of a sulfonyl chloride intermediate.

The common precursor, 2-methyl-1-benzofuran-3-sulfonyl chloride, is synthesized and then reacted with an appropriate amine to form the desired sulfonamide. uni.lu The synthesis of the sulfonamide can be achieved by coupling 2-methyl-1-benzofuran-3-sulfonyl chloride with an aniline (B41778) or other amine using coupling agents like T3P (propane phosphonic acid anhydride). nih.gov A modular approach allows for flexibility, where either the amide or the sulfonamide can be formed first, facilitating the synthesis of a diverse library of compounds. nih.gov

Advanced methods focus on improving the efficiency and environmental footprint of these transformations. One approach involves the direct C-H functionalization of the benzofuran ring, although this can be challenging. More established methods rely on the reaction of a sulfonyl chloride with a primary or secondary amine. researchgate.net The synthesis of 2-methyl-3-phenylsulfinyl-1-benzofuran, a related compound, was achieved by the oxidation of 2-methyl-3-phenylsulfanyl-1-benzofuran, indicating the reactivity of the C3 position for substitution. nih.gov

The table below summarizes key reactions for precursor functionalization.

Table 1: Key Reactions for Precursor Functionalization

| Precursor | Reagent(s) | Product | Reference(s) |

|---|---|---|---|

| 2-Methyl-1-benzofuran | Chlorosulfonic acid | 2-Methyl-1-benzofuran-3-sulfonyl chloride | uni.lu |

| 2-Methyl-1-benzofuran-3-sulfonyl chloride | Aniline, T3P | 2-Methyl-1-benzofuran-3-(N-phenyl)sulfonamide | nih.gov |

Stereoselective Synthesis of Chiral Derivatives

The development of stereoselective methods to synthesize chiral derivatives of this compound is crucial, as different enantiomers or diastereomers of a compound can exhibit distinct biological activities. While specific examples for the stereoselective synthesis of this compound are not extensively documented, general strategies for creating chiral benzofurans can be applied.

One powerful approach involves organocatalysis. For instance, chiral bifunctional squaramide-tertiary amine organocatalysts have been used in the synthesis of enantioenriched bis-dihydrobenzofuran precursors. rsc.orgnih.gov These precursors can then be converted to chiral bis-benzofuran atropisomers through an oxidative aromatization, demonstrating a central-to-axial chirality conversion. rsc.orgnih.gov Another example is the use of a Cinchona squaramide catalyst in the asymmetric cyclization of azadienes and azlactones to produce benzofuran-fused heterocycles with high diastereoselectivity and enantioselectivity. acs.org

These methodologies highlight the potential for creating chiral centers within the benzofuran scaffold or its substituents, which can be adapted for the synthesis of chiral analogues of this compound.

Convergent and Divergent Synthetic Pathways for Structurally Complex Analogues

Both convergent and divergent synthetic strategies are employed to efficiently generate libraries of structurally complex analogues of this compound for structure-activity relationship (SAR) studies.

A convergent synthesis involves the independent synthesis of key fragments of the target molecule, which are then coupled together in the final stages. A study focused on building a benzofuran library utilized an intramolecular Wittig reaction as a key step to form the 2-ethylbenzofuran (B194445) intermediate, which could then be further elaborated. nih.gov This approach allows for the rapid assembly of diverse analogues by varying the building blocks.

A divergent synthesis begins with a common intermediate that is then elaborated into a variety of different products. A protecting group-free divergent synthesis of natural benzofurans has been reported, starting from versatile 2-bromo-6-hydroxybenzofuran intermediates. rsc.org This strategy provides efficient routes to several natural products and their analogues. rsc.org Another example is the structurally divergent synthesis of benzofuran-fused azocine (B12641756) derivatives and spiro-cyclopentanone benzofurans from a common aurone-derived imine and ynone precursor. nih.gov The reaction pathway is switched by the choice of a Lewis base catalyst, leading to skeletally diverse products. nih.gov

The table below outlines examples of these synthetic strategies.

Table 2: Convergent and Divergent Synthetic Strategies for Benzofuran Analogues

| Strategy | Key Intermediate/Reaction | Products | Reference(s) |

|---|---|---|---|

| Convergent | Intramolecular Wittig reaction | Benzofuran library | nih.gov |

| Divergent | 2-Bromo-6-hydroxybenzofurans | Moracins, gramniphenols, morunigrol C | rsc.org |

Exploration of Sustainable and Green Synthetic Protocols

In line with the principles of green chemistry, significant efforts are being made to develop more sustainable and environmentally friendly methods for the synthesis of sulfonamides and benzofurans. nih.gov

For sulfonamide synthesis, a notable advancement is the development of a metal-free, one-pot, two-step synthesis from readily available nitroarenes and sodium arylsulfinates in a water-methanol mixture. researchgate.net Another sustainable approach utilizes a solvent-free mechanochemical method for the one-pot synthesis of sulfonamides from disulfides, mediated by solid sodium hypochlorite. rsc.org This method boasts a significantly lower E-factor (a measure of waste produced) compared to traditional solution-based protocols. rsc.org The use of deep eutectic solvents (DESs), such as choline (B1196258) chloride/glycerol, has also been explored for the synthesis of sulfonamides under ambient and aerobic conditions. researchgate.net

For the benzofuran core, green chemistry approaches include palladium-catalyzed syntheses in benign solvents like 2-propanol or acetone, often diluted with water to minimize organic solvent use. elsevier.es One-pot syntheses in eco-friendly deep eutectic solvents, such as choline chloride-ethylene glycol, have also been reported for the preparation of benzofuran derivatives. nih.govacs.org Furthermore, catalyst-free methods for benzofuran synthesis are being explored, such as the reaction of hydroxyl-substituted aryl alkynes with sulfur ylides in acetonitrile. nih.govresearchgate.net

The following table highlights some of the green synthetic protocols developed for sulfonamide and benzofuran synthesis.

Table 3: Green Synthetic Protocols

| Reaction | Key Features | Reference(s) |

|---|---|---|

| Sulfonamide Synthesis | Metal-free, one-pot, water-methanol solvent | researchgate.net |

| Sulfonamide Synthesis | Solvent-free mechanochemistry, low E-factor | rsc.org |

| Sulfonamide Synthesis | Deep eutectic solvents, ambient conditions | researchgate.net |

| Benzofuran Synthesis | Palladium catalysis in benign solvents (2-propanol/water) | elsevier.es |

| Benzofuran Synthesis | One-pot synthesis in deep eutectic solvents | nih.govacs.org |

Structure Activity Relationship Sar and Rational Molecular Design of Benzofuran Sulfonamides

Influence of Substituent Nature and Position on Biological Activity

The biological profile of benzofuran (B130515) sulfonamides is intricately linked to the nature and placement of various substituents on both the benzofuran ring system and the sulfonamide functional group.

Substituents on the benzofuran nucleus play a critical role in modulating the biological efficacy of this class of compounds. The introduction of a methyl group at the C-2 position of the benzofuran ring has been noted in various studies to influence the molecule's activity. For instance, research on a series of 2-substituted-3H-benzofuro[3,2-e]benzofurans revealed that a 2-(4-methoxy-2-methylphenyl) derivative was the most active against M. tuberculosis H37Rv. nih.gov In another study, compounds featuring a phenyl, 5-methylfuran-2-yl, or 4-methoxyphenyl (B3050149) group at the C-2 position of the benzofuran scaffold demonstrated good antibacterial activity. nih.gov

The presence of a methyl group at other positions, such as C-3, has also shown significant effects. For example, the introduction of a methyl group at the 3-position of the benzofuran ring in a series of ketone sulfamate (B1201201) derivatives led to a notable impact, resulting in dual aromatase and steroid sulfatase (STS) inhibitory activity. rsc.org Specifically, a computational analysis suggested that this methyl group provided sufficient steric bulk to shift the compound closer to the heme group in the enzyme's active site, facilitating a direct binding interaction. rsc.org Conversely, in some series of coumarin (B35378) derivatives, the presence of a methyl group in sulfonamide derivatives was found to have a significant effect on radical scavenging activity. nih.gov

The following table summarizes the effect of methyl group substitution on the biological activity of selected benzofuran derivatives.

| Compound/Series | Position of Methyl Group | Biological Activity | Reference |

| 2-(4-methoxy-2-methylphenyl)-3H-benzofuro[3,2-e]benzofuran | C-2' of phenyl substituent | Most active against M. tuberculosis H37Rv | nih.gov |

| Benzofuran ketone sulfamates | C-3 | Dual aromatase and STS inhibitory activity | rsc.org |

| Coumarin sulfonamide derivatives | C-4 of coumarin ring | Significant radical scavenging activity | nih.gov |

In the context of benzofuran sulfonamides, the sulfonamide portion often serves as a zinc-anchoring group, particularly in enzyme inhibitors like carbonic anhydrase inhibitors. nih.govresearchgate.net A study on novel benzofuran-based sulfonamides designed as carbonic anhydrase IX and XII inhibitors featured a benzenesulfonamide (B165840) moiety linked to a benzofuran tail. nih.govresearchgate.net The nature of the linker and substituents on the benzenesulfonamide part was critical for activity and selectivity. nih.govresearchgate.net

Generally, substitutions on the sulfonamide nitrogen (the -NH2 group) can alter the acidity and physicochemical properties of the molecule, which in turn affects its biological activity and pharmacokinetic profile. For example, increasing the acidity of the sulfonamide group can influence its binding to target enzymes. ijpsonline.com

The introduction of halogen atoms (fluorine, chlorine, bromine, iodine) into the benzofuran scaffold or its substituents is a common strategy in medicinal chemistry to enhance molecular efficacy. Halogenation can influence a compound's lipophilicity, metabolic stability, and binding interactions with its biological target. acs.orgnih.gov

Studies have shown that the position of the halogen atom is a critical determinant of biological activity. nih.gov For instance, a bromine atom attached to the methyl group at the C-3 position of the benzofuran ring resulted in a compound with remarkable cytotoxic activity against leukemia cells. nih.gov In another series of compounds, the presence of two bromo substituents on C-5 of the benzofuran ring and C-4 of an attached phenyl ring led to excellent antibacterial activity. nih.gov

Systematic studies on the halogenation of a tricyclic core related to benzofurans revealed that the impact on binding affinity and selectivity is highly position-dependent. acs.orgnih.gov Monohalogenation at one position produced potent ligands regardless of the halogen's nature, while halogenation at another position, as well as dihalogenation, caused a decrease in affinity that was proportional to the size of the halogen atom. acs.orgnih.gov Specifically, the introduction of a fluorine atom at position 4 of a 2-benzofuranyl group resulted in a twofold increase in potency and inhibitory activity in a series of amiloride-benzofuran derivatives. nih.gov

The following table presents data on the effect of halogenation on the activity of certain benzofuran derivatives.

| Compound/Series | Halogen and Position | Effect on Biological Activity | Reference |

| 3-Bromomethyl-benzofuran derivative | Bromine at C-3 methyl group | Remarkable cytotoxic activity against leukemia cells | nih.gov |

| Dibromo-substituted benzofuran | Bromine at C-5 of benzofuran and C-4 of phenyl ring | Excellent antibacterial activity | nih.gov |

| 4-Fluoro-2-benzofuranyl derivative | Fluorine at C-4 of benzofuran ring | 2-fold increase in potency and inhibitory activity | nih.gov |

| 7,8-Dihalo derivatives of a tricyclic core | Dihalogenation at positions 7 and 8 | Halogen-size-dependent decay in affinity | acs.orgnih.gov |

Pharmacophore Modeling and Ligand-Based Design

Pharmacophore modeling and ligand-based design are powerful computational tools used in drug discovery to identify the essential structural features required for a molecule's biological activity. nih.gov These methods are particularly useful when the three-dimensional structure of the biological target is unknown.

A pharmacophore model represents the spatial arrangement of key molecular features, such as hydrogen bond donors and acceptors, hydrophobic regions, aromatic rings, and charged groups, that are necessary for interacting with a specific biological target. For sulfonamide-containing compounds, the sulfonamide group itself is often a key pharmacophoric feature, capable of forming crucial hydrogen bonds. researchgate.net

In the context of benzofuran derivatives, pharmacophore models have been developed for various biological activities. For instance, a pharmacophore model for anticonvulsant benzofuran-acetamide derivatives identified key features and their inter-feature distances. researchgate.net For benzofuran-based sulfonamides, a typical pharmacophore model would likely include:

An aromatic ring system corresponding to the benzofuran core.

A hydrogen bond acceptor feature from the furan (B31954) oxygen.

A hydrogen bond donor and acceptor from the sulfonamide group.

A hydrophobic feature associated with the methyl group at the C-2 position.

The identification of these key features allows for the design of new molecules that retain the essential interaction points for biological activity.

Once a pharmacophore model is established, it can be used as a 3D query to search large chemical databases for novel compounds that match the defined features. This process, known as virtual screening, allows for the rapid identification of potential new drug candidates from millions of compounds. nih.govresearchgate.net

The virtual screening process typically involves:

Generating a pharmacophore model based on a set of known active compounds.

Using this model to screen a database of 3D chemical structures.

Filtering the resulting hits based on various criteria, such as molecular weight and number of rotatable bonds. nih.gov

Further evaluation of the top-ranking hits through more computationally intensive methods like molecular docking, if the target structure is known. nih.gov

This approach has been successfully applied to identify novel inhibitors for various targets. nih.gov For "2-Methyl-1-benzofuran-3-sulfonamide," a pharmacophore model could be constructed and used to screen for other compounds that might exhibit similar biological activities, thereby expanding the chemical space for this class of molecules.

Bioisosteric Replacement Strategies

Bioisosterism is a fundamental strategy in drug design that involves the substitution of a functional group within a bioactive molecule with another group that has similar physical or chemical properties. nih.govcambridgemedchemconsulting.comresearchgate.net This approach is often used to address issues such as metabolic instability, toxicity, or poor bioavailability while retaining or improving the desired biological activity. nih.govnih.gov In the context of benzofuran sulfonamides, bioisosteric replacement offers a versatile tool for fine-tuning their pharmacological properties.

The N-acylsulfonamide moiety is a well-established bioisostere for the carboxylic acid functional group. nih.govcardiff.ac.uk This is attributed to their comparable pKa values and the ability to participate in similar hydrogen bonding interactions. researchgate.net The replacement of a carboxylic acid with an acylsulfonamide can lead to derivatives with improved characteristics, such as enhanced metabolic stability and better cell membrane permeability. nih.gov

In the realm of drug design, N-acylsulfonamides have been successfully employed as carboxylic acid mimics in various therapeutic areas. cardiff.ac.uknih.gov For instance, research on CXCR2 receptor antagonists demonstrated that acylsulfonamides could effectively replace carboxylic acids, leading to potent and orally bioavailable compounds. nih.gov While direct studies on this compound are limited, the principles established in other molecular scaffolds are highly relevant. The acidic nature of the N-acylsulfonamide group makes it a suitable surrogate for a carboxylic acid, potentially improving pharmacokinetic properties without compromising the necessary interactions with the biological target. cardiff.ac.uk

The following table illustrates the physicochemical properties of common carboxylic acid bioisosteres, highlighting the similarities that make them effective replacements.

| Functional Group | Representative pKa | Key Interactions |

| Carboxylic Acid | 3-5 | Hydrogen Bond Donor/Acceptor, Ionic |

| Acylsulfonamide | 3.5-4.5 | Hydrogen Bond Donor/Acceptor, Ionic |

| Tetrazole | ~4.5 | Hydrogen Bond Donor, Ionic |

| Hydroxamic Acid | ~9 | Metal Chelator, Hydrogen Bond Donor |

Data compiled from multiple sources. nih.govresearchgate.netuvic.ca

Amide and ester functionalities are prevalent in many biologically active molecules but are often susceptible to enzymatic degradation by proteases and esterases, respectively. nih.govcambridgemedchemconsulting.com This metabolic vulnerability can lead to poor pharmacokinetic profiles and limit the therapeutic efficacy of a drug candidate. Consequently, the bioisosteric replacement of amides and esters is a common strategy to enhance metabolic stability. acs.org

Various heterocyclic rings, such as oxadiazoles, triazoles, and pyrazoles, have been successfully used as amide bioisosteres. nih.gov These five-membered aromatic rings can mimic the geometry and electronic properties of the amide bond while being resistant to enzymatic cleavage. cambridgemedchemconsulting.com For example, the replacement of an amide with a 1,2,4-oxadiazole (B8745197) has been shown to improve metabolic stability in dipeptidyl peptidase-4 (DPP-4) inhibitors. nih.gov

Molecular Hybridization Approaches for Enhanced Bioactivity

Molecular hybridization is a rational drug design strategy that combines two or more pharmacophoric units from different bioactive molecules into a single hybrid compound. researchgate.net The goal is to develop novel chemical entities with improved affinity, selectivity, and efficacy, or with a dual mode of action. researchgate.netresearchgate.net The benzofuran nucleus is a versatile scaffold that has been extensively used in molecular hybridization to create new therapeutic agents. nih.govnih.gov

Recent studies have explored the hybridization of the benzofuran scaffold with other biologically active moieties, such as chalcones, oxadiazoles, and triazoles, to generate compounds with potent anticancer activity. nih.gov For instance, hybrid molecules incorporating a benzofuran ring and a chalcone (B49325) fragment have demonstrated significant cytotoxic effects against various cancer cell lines. nih.gov The rationale behind this approach is that the resulting hybrid molecule may interact with multiple biological targets or may exhibit a synergistic effect due to the combined properties of the individual pharmacophores.

In the context of this compound, molecular hybridization could be employed to attach other pharmacologically active groups to either the benzofuran ring system or the sulfonamide moiety. This could lead to the development of novel derivatives with enhanced or entirely new biological activities. For example, a study on benzofuran-based sulfonamides as carbonic anhydrase inhibitors showed that linking the benzofuran tail to a benzenesulfonamide moiety via a hydrazide linker resulted in potent and selective inhibitors. researchgate.netnih.gov

The following table provides examples of molecular hybridization strategies involving the benzofuran scaffold.

| Hybrid Scaffold | Target/Activity | Reference |

| Benzofuran-Chalcone | Anticancer | nih.gov |

| Benzofuran-Oxadiazole | Anticancer, Anti-HCV | nih.govresearchgate.net |

| Benzofuran-Triazole | Anticancer, Anti-HCV | nih.govresearchgate.net |

| Benzofuran-Isatin | Antibacterial | researchgate.net |

| Benzofuran-Quinazolinone | Anticancer | nih.gov |

Conformational Analysis and its Implications for SAR

The three-dimensional conformation of a molecule plays a crucial role in its interaction with a biological target. Conformational analysis, which is the study of the different spatial arrangements of atoms in a molecule, is therefore a critical component of SAR studies. mdpi.com The preferred conformation of a drug molecule determines its shape and the orientation of its functional groups, which in turn dictates its binding affinity and selectivity for a particular receptor or enzyme.

While specific conformational analysis of this compound is not extensively reported, insights can be drawn from related structures. The presence of the methyl group at the 2-position of the benzofuran ring may influence the preferred conformation of the sulfonamide group at the 3-position. This, in turn, could have significant implications for the molecule's biological activity. Understanding the low-energy conformations of this compound and its derivatives is essential for designing molecules that present the optimal geometry for interaction with their biological target. Computational modeling and spectroscopic techniques are valuable tools for these conformational studies. nih.gov

In Vitro Biological Activities and Mechanistic Investigations of 2 Methyl 1 Benzofuran 3 Sulfonamide Derivatives

Enzyme Inhibition Profiling

Derivatives of 2-methyl-1-benzofuran-3-sulfonamide have been systematically evaluated against various enzyme families, revealing potent and often selective inhibitory activities. These investigations are crucial for understanding their therapeutic potential and for guiding further drug development.

Benzofuran-based sulfonamides have been identified as significant inhibitors of human carbonic anhydrase (hCA) isoforms. rsc.org Research has focused on their activity against the cytosolic isoforms hCA I and II, and the tumor-associated transmembrane isoforms hCA IX and XII, which are implicated in cancer progression.

A study on novel benzofuran-based sulfonamides, where a benzenesulfonamide (B165840) moiety is linked to a benzofuran (B130515) tail, demonstrated efficient inhibition of the tumor-associated isoforms hCA IX and XII. rsc.org The inhibition constants (K_I) for these derivatives were in the nanomolar range, with values spanning from 10.0 to 97.5 nM for hCA IX and 10.1 to 71.8 nM for hCA XII. rsc.org Notably, some of these compounds, particularly arylsulfonehydrazones, exhibited high selectivity for the tumor-associated isoforms over the cytosolic ones. rsc.org The selectivity indices (SIs) indicated a significantly weaker inhibition of hCA I (SIs: 39.4–250.3) and hCA II (SIs: 19.6–57.1) compared to hCA IX. rsc.org This selective inhibition of tumor-related CA isoforms is a promising strategy in the development of anticancer agents.

| Compound Class | hCA I (K_I) | hCA II (K_I) | hCA IX (K_I) | hCA XII (K_I) |

| Benzofuran-based sulfonamides | 394 - >10000 nM | 275 - >10000 nM | 10.0 - 97.5 nM | 10.1 - 71.8 nM |

K_I values represent the inhibition constant, with lower values indicating higher potency. Data sourced from a study on benzofuran-based sulphonamides. rsc.org

The benzofuran scaffold is a recognized pharmacophore in the design of protein kinase inhibitors, which are key targets in oncology and other diseases.

mTOR, CDK2, and GSK-3β Inhibition : Hybrid molecules combining the benzofuran nucleus with other pharmacologically active moieties have shown potent inhibitory activity against multiple kinases. For instance, oxindole/benzofuran hybrids have been developed as dual inhibitors of cyclin-dependent kinase 2 (CDK2) and glycogen (B147801) synthase kinase-3β (GSK-3β), both of which are implicated in cancer. Current time information in Bangalore, IN. Certain derivatives from this class exhibited potent, sub-micromolar inhibitory activity against both kinases, with IC50 values as low as 37.77 nM for CDK2 and 32.09 nM for GSK-3β. Current time information in Bangalore, IN. Furthermore, benzofuran derivatives have been investigated as inhibitors of the mammalian target of rapamycin (B549165) (mTOR), a crucial regulator of cell growth and proliferation. nih.gov

VEGFR2 and HIF-1 Inhibition : The sulfonamide group, a key feature of the title compound, is present in many inhibitors of vascular endothelial growth factor receptor 2 (VEGFR-2), a primary mediator of angiogenesis. researchgate.netresearchgate.net A benzene-sulfonamide-based benzofuran derivative, specifically a 5-[benzyl-(4-chlorophenyl)sulfonylamino]-n-[2-(dimethylamino)ethyl]-3-methyl-1-benzofuran-2-carboxamide, was designed to inhibit the hypoxia-inducible factor-1 (HIF-1) pathway, which is critical for tumor survival under hypoxic conditions. Current time information in Bangalore, IN.nih.gov

KAT6A Inhibition : A novel class of acylsulfonamide-benzofuran derivatives has been identified as potent inhibitors of the lysine (B10760008) acetyltransferases KAT6A and KAT6B. nih.govnih.gov These enzymes are frequently amplified in cancers, including breast cancer. High-throughput screening led to the discovery of a lead compound that, after optimization, demonstrated an in vitro IC50 value of 24 nM for KAT6A. nih.gov X-ray crystallography revealed that these inhibitors bind to the acetyl coenzyme A (AcCoA) binding site of the enzyme. nih.govnih.gov

Pim-1 and Src Kinase Inhibition : Benzofuran derivatives have also shown inhibitory activity against Pim-1 kinase and Src kinase. Current time information in Bangalore, IN. Dibenzofuran derivatives, inspired by the natural product cercosporamide, have been identified as potent inhibitors of Pim-1 and Pim-2 kinases.

| Target Kinase | Compound Class | Notable Findings |

| CDK2/GSK-3β | Oxindole/benzofuran hybrids | Dual inhibition with IC50 values in the nanomolar range. Current time information in Bangalore, IN. |

| mTOR | Benzofuran derivatives | Identified as potent inhibitors of mTOR signaling. nih.gov |

| VEGFR-2 | Sulfonamide-bearing compounds | Recognized as a key strategy for anti-angiogenic therapy. researchgate.netresearchgate.net |

| HIF-1 | 3-methyl-1-benzofuran-2-carboxamide derivative | Designed to inhibit the HIF-1 pathway. Current time information in Bangalore, IN.nih.gov |

| KAT6A | Acylsulfonamide-benzofuran derivatives | Potent inhibition with IC50 values in the nanomolar range. nih.govnih.gov |

| Pim-1 | Dibenzofuran derivatives | Potent inhibition of Pim-1 and Pim-2 kinases. |

The inhibition of glycosidase enzymes, such as α-amylase and α-glucosidase, is a key therapeutic strategy for managing type 2 diabetes mellitus by controlling postprandial hyperglycemia.

Benzofuran-based Schiff bases and benzofuran hydrazone derivatives have been synthesized and evaluated for their inhibitory potential against both α-amylase and α-glucosidase. researchgate.netnih.gov In one study, a series of benzofuran Schiff bases demonstrated a wide range of inhibitory activity, with some compounds showing significantly higher potency than the standard drug, acarbose. nih.gov The most potent analog exhibited an IC50 value of 1.10 µM for α-amylase and 1.40 µM for α-glucosidase. nih.gov Similarly, benzofuran hydrazone derivatives also showed promising α-amylase inhibitory potential, with IC50 values ranging from 1.078 to 2.926 µM. researchgate.net Another study on benzofuran-2-yl(phenyl)methanones reported IC50 values for α-amylase inhibition in the range of 18.04 to 48.33 µM.

| Compound Class | Enzyme | IC50 Range |

| Benzofuran Schiff bases | α-amylase | 1.10 - 24.60 µM nih.gov |

| α-glucosidase | 1.40 - 24.00 µM nih.gov | |

| Benzofuran hydrazones | α-amylase | 1.078 - 2.926 µM researchgate.net |

| Benzofuran-2-yl(phenyl)methanones | α-amylase | 18.04 - 48.33 µM |

Inhibitors of acetylcholinesterase (AChE) are the primary treatment for Alzheimer's disease, a neurodegenerative disorder characterized by a decline in cholinergic neurotransmission.

Recent studies have focused on the design and synthesis of novel benzofuran derivatives as AChE inhibitors. A series of seven synthesized benzofuran derivatives were tested in vitro, with three compounds—a hydroxy ester, an amino ester, and an amido ester—showing the lowest inhibition constant (Ki) values. The most potent of these, an amino ester derivative, exhibited uncompetitive inhibition with a Ki value of 36.53 µM. The amino, hydroxyl, amide, and ester groups on these ligands were found to facilitate interaction with the enzyme through hydrogen bonding.

Aromatase is a key enzyme in the biosynthesis of estrogens, and its inhibition is a cornerstone of therapy for hormone-dependent breast cancer. The introduction of a methyl group at the 3-position of the benzofuran ring in certain sulfamate (B1201201) derivatives has been shown to have a significant impact, leading to dual aromatase and steroid sulfatase (STS) inhibitory activity. A 4-chloro derivative demonstrated an IC50 value of 137 nM for aromatase, while a 4-methoxy derivative showed even greater potency with an IC50 of 35 nM.

Antimicrobial Efficacy

The benzofuran scaffold is a recurring motif in compounds with significant antimicrobial properties. Derivatives of this compound have been investigated for their efficacy against a range of bacterial and fungal pathogens.

Benzo[b]furan derivatives possessing sulfonamide and phenyl carbamate (B1207046) moieties have been synthesized and screened for antibacterial activity against Gram-positive bacteria like Staphylococcus aureus and Staphylococcus pyogenes, and Gram-negative bacteria such as Escherichia coli and Pseudomonas aeruginosa. researchgate.net The sulfonyl derivatives, in particular, demonstrated good to excellent activity against all tested bacterial strains. researchgate.net Other studies on benzofuran derivatives have reported varied degrees of antibacterial activity, with minimum inhibitory concentrations (MIC) ranging from 11.38 to 199.10 mmol/L against various bacterial strains. researchgate.net The presence of electron-withdrawing groups on the benzofuran ring has been observed to enhance antimicrobial potency. researchgate.net

Antibacterial Activity Spectrum

Derivatives of the benzofuran scaffold have demonstrated a varied spectrum of antibacterial activity. nih.gov Studies have shown that these compounds can be effective against both Gram-positive and Gram-negative bacteria. nih.gov The antimicrobial efficacy is often influenced by the nature and position of substituents on the benzofuran ring. For instance, the presence of electron-withdrawing groups can enhance the antibacterial potency of these derivatives. nih.gov

Some benzofuran derivatives have been specifically investigated for their activity against Mycobacterium tuberculosis. One study highlighted a 6-benzofurylpurine derivative as a highly potent inhibitor of M. tuberculosis with an IC90 value of less than 0.60 μM. nih.gov Another series of 2-substituted-3H-benzofuro[3,2-e]benzofurans also showed promise, with one compound exhibiting a minimum inhibitory concentration (MIC) of 3.12 μg/mL against M. tuberculosis H37Rv. nih.gov

The general class of sulfonamides, to which this compound belongs, is well-known for its broad-spectrum antibacterial properties, effective against various Gram-positive and certain Gram-negative bacteria such as Klebsiella, Salmonella, and Escherichia coli. nih.gov However, resistance has been observed in bacteria like Pseudomonas aeruginosa and Serratia species. nih.gov The antibacterial action of sulfonamides is attributed to their ability to interfere with folic acid synthesis in bacteria.

Research on specific derivatives of 1-(3-methyl-1-benzofuran-2-yl)ethan-1-one has also contributed to the understanding of their antibacterial potential. One such derivative displayed moderate activity against Gram-positive strains, with MIC values ranging from 16 to 64 µg/mL. nih.govsemanticscholar.org

Table 1: Antibacterial Activity of Selected Benzofuran Derivatives

| Compound/Derivative | Target Organism(s) | Activity/Potency |

|---|---|---|

| 6-Benzofurylpurine derivative | Mycobacterium tuberculosis | IC90 < 0.60 μM nih.gov |

| 2-(4-methoxy-2-methyl phenyl)-3H-benzofuro[3,2-e]benzofuran | M. tuberculosis H37Rv | MIC = 3.12 μg/mL nih.gov |

Antifungal Activity Spectrum

The benzofuran scaffold is a key component in a variety of compounds that exhibit antifungal properties. nih.gov Sulfonamides, as a chemical class, have also been noted for their inhibitory effects on certain fungi. nih.gov The combination of these two moieties in this compound derivatives suggests a potential for antifungal activity.

Specific derivatives of benzofuran have been evaluated for their effectiveness against various fungal pathogens. For example, some aryl (benzofuran-2-yl) ketoximes and their related esters and ethers have been synthesized and assessed for their antifungal capabilities. nih.gov Additionally, 2-bisaminomethylatedaurone benzofuran derivatives have shown good antimicrobial activity, which includes antifungal effects. nih.gov

While direct studies on the antifungal spectrum of this compound are not extensively detailed in the provided context, the known antifungal properties of both the benzofuran nucleus and the sulfonamide group provide a strong basis for their potential in this area. nih.govnih.gov The development of novel triazole derivatives, a class of antifungal agents, has also been a focus of research, with some compounds showing strong activity against Aspergillus fumigatus and fluconazole-resistant Candida albicans strains. nih.gov

Antiproliferative and Cytotoxic Effects on Cancer Cell Lines

Benzofuran derivatives have emerged as a significant class of compounds with promising antiproliferative and cytotoxic effects against various cancer cell lines. nih.govresearchgate.net The structural versatility of the benzofuran nucleus allows for modifications that can enhance its anticancer activity. researchgate.net

Differential Cytotoxicity across Various Cancer Cell Lines

Research has demonstrated that benzofuran derivatives exhibit differential cytotoxicity across a range of cancer cell lines, including those from lung, breast, colon, and leukemia. nih.govnih.gov For instance, certain benzofuran-2-acetic methyl ester derivatives have shown significant inhibition of cell growth in both estrogen receptor-positive (MCF-7, T47D) and triple-negative (MDA-MB-231) breast cancer cells, while having minimal effect on normal breast epithelial cells (MCF-10A). nih.gov

Similarly, novel heterocyclic derivatives of benzofuran-2-carboxamides have been evaluated for their antiproliferative effects. nih.gov One 2-imidazolynyl substituted compound displayed selectivity for the SK-BR-3 breast cancer cell line, while another showed selective effects on the SW620 colon cancer cell line. nih.gov A study on derivatives of 1-(3-methyl-1-benzofuran-2-yl)ethan-1-one revealed that two compounds exhibited selective action towards chronic myelogenous leukemia (K562) cells without being toxic to healthy human keratinocytes. nih.govsemanticscholar.org

The introduction of halogens, such as bromine, into the benzofuran structure has been found to increase cytotoxic potential against various cancer cell lines. semanticscholar.orgnih.gov

Table 2: Cytotoxicity of Benzofuran Derivatives on Various Cancer Cell Lines

| Compound/Derivative | Cancer Cell Line(s) | Effect |

|---|---|---|

| Benzofuran-2-acetic methyl ester derivatives | MCF-7, T47D, MDA-MB-231 (Breast) | Significant growth inhibition nih.gov |

| 2-Imidazolynyl substituted benzofuran-2-carboxamide (B1298429) | SK-BR-3 (Breast) | Selective antiproliferative effects nih.gov |

| 2-Imidazolynyl substituted amide | SW620 (Colon) | Selective concentration-dependent antiproliferative effects nih.gov |

Investigations into Cell Cycle Perturbation

A key mechanism through which benzofuran derivatives exert their antiproliferative effects is by perturbing the cell cycle. Several studies have shown that these compounds can induce cell cycle arrest, primarily at the G0/G1 or G1 phase. nih.govnih.gov

For example, benzofuran-2-acetic methyl ester derivatives were observed to induce G0/G1 cell cycle arrest in breast cancer cells. nih.gov This arrest is often linked to the upregulation of cyclin-dependent kinase inhibitors. nih.gov Another class of antitumor sulfonamides was found to block the cell cycle progression of P388 murine leukemia cells in the G1 phase. nih.gov

Induction of Apoptosis Mechanisms

In addition to cell cycle arrest, the induction of apoptosis, or programmed cell death, is a crucial mechanism of action for many anticancer agents, including benzofuran derivatives. Research has shown that these compounds can trigger apoptosis in various cancer cell lines. nih.govnih.govnih.gov

Benzofuran-2-acetic ester derivatives have been found to induce apoptosis in breast cancer cells, which is associated with an increase in poly (ADP-ribose) polymerase cleavage and a higher Bax/Bcl-2 ratio. nih.gov Similarly, certain benzofuran-2-carboxamide derivatives have been shown to induce apoptosis. nih.gov Studies on derivatives of 1-(3-methyl-1-benzofuran-2-yl)ethan-1-one confirmed their pro-apoptotic properties in K562 leukemia cells through the activation of caspases 3 and 7. nih.govsemanticscholar.org The induction of apoptosis by some benzofuran derivatives is also linked to the generation of reactive oxygen species (ROS). nih.gov

Anti-inflammatory Potential through Enzyme Pathway Modulation

Benzofuran derivatives have demonstrated significant anti-inflammatory potential by modulating various enzyme pathways. nih.gov This activity is often attributed to their ability to inhibit the production of pro-inflammatory mediators.

One area of investigation has been the role of these compounds in modulating the histamine (B1213489) receptor pathways. A series of 1-[(2,3-dihydro-1-benzofuran-2-yl)methyl]piperazines were synthesized and found to have an affinity for H3 and H4 histamine receptors, which are targets for anti-inflammatory agents. nih.govresearchgate.net One of these compounds showed interesting anti-inflammatory activity in a murine asthma model by reducing eosinophil counts and COX-2 expression. nih.govresearchgate.net

Furthermore, benzofuran derivatives have been shown to inhibit key inflammatory signaling pathways such as NF-κB and MAPK. nih.gov A piperazine/benzofuran hybrid compound was found to significantly inhibit the phosphorylation levels of key proteins in these pathways and down-regulate the secretion of pro-inflammatory factors like NO, COX-2, TNF-α, and IL-6. nih.gov Some synthetic aurone (B1235358) derivatives, which are related to benzofurans, have also been shown to downregulate the expression of pro-inflammatory cytokines and mediators. ijper.org

Research on Antioxidant Properties of this compound Remains Undisclosed

Despite a comprehensive search of scientific literature, specific studies detailing the in vitro antioxidant activities and mechanistic investigations of this compound and its derivatives are not available in the public domain.

The benzofuran scaffold is a core structure in many natural and synthetic compounds that have demonstrated a wide range of biological activities, including antioxidant effects. researchgate.netrsc.orgnih.gov The fusion of a benzene (B151609) ring with a furan (B31954) ring creates a heterocyclic system that is a subject of ongoing research in medicinal chemistry. nih.gov Modifications to this core structure, such as the introduction of sulfonamide groups, have been explored for various therapeutic targets. researchgate.net

However, the specific compound, this compound, has not been the subject of published research focusing on its antioxidant potential. Standard in vitro antioxidant assays, such as the DPPH (2,2-diphenyl-1-picrylhydrazyl) and ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) radical scavenging assays, are commonly used to evaluate the antioxidant capacity of new chemical entities. nih.gov These tests provide quantitative data, often expressed as IC50 values, which indicate the concentration of a compound required to inhibit a certain percentage of free radicals.

While research exists for other classes of benzofuran derivatives, including those with different substituents at various positions, the findings are not directly applicable to this compound. For instance, studies on benzofuran-stilbene hybrids and benzofuran-2-one derivatives have reported on their antioxidant capabilities, but the structural differences are significant. rsc.orgresearchgate.net Similarly, while some benzofuran sulfonamides have been synthesized, their evaluation has been focused on other biological targets, such as carbonic anhydrase inhibition, without a reported assessment of their antioxidant properties. researchgate.net

Therefore, without dedicated synthesis and biological evaluation of this compound for its antioxidant activity, no data tables or detailed research findings can be provided. The scientific community has yet to publish any investigations into this specific area for this particular compound.

Computational Chemistry and in Silico Approaches for 2 Methyl 1 Benzofuran 3 Sulfonamide Research

Molecular Docking Simulations

Molecular docking is a computational technique that predicts the preferred orientation of one molecule (a ligand) when bound to a second (a receptor, typically a protein). It is a cornerstone of structure-based drug design, enabling the virtual screening of compound libraries and the detailed analysis of ligand-protein interactions. For 2-Methyl-1-benzofuran-3-sulfonamide, docking simulations are crucial for predicting its binding affinity and mode of interaction with specific biological targets, such as enzymes or receptors implicated in disease.

Molecular docking algorithms explore numerous possible conformations of the ligand within the binding site of a target protein, calculating the most energetically favorable poses. The output is a model of the ligand-protein complex, which reveals the specific orientation and position of the ligand. A key metric derived from this simulation is the binding affinity or docking score, often expressed in kcal/mol. This value estimates the free energy of binding, with more negative values suggesting a more stable and potent interaction. nih.gov

While specific docking studies for this compound are not extensively published, research on analogous benzofuran (B130515) derivatives highlights the utility of this approach. For example, docking studies of benzofuran-1,2,4-triazole derivatives against the Hepatitis C Virus (HCV) NS5B polymerase have shown significant binding affinities. nih.gov These studies serve as a model for how this compound would be evaluated. The simulation would predict how the benzofuran core, the methyl group, and the sulfonamide functional group orient themselves to maximize favorable interactions, such as hydrogen bonds and hydrophobic contacts.

Illustrative Example of Docking Results for a Benzofuran Derivative: This table represents typical data obtained from molecular docking simulations, using values from related compounds for illustrative purposes.

| Target Protein | Ligand | Binding Affinity (kcal/mol) | Predicted Interactions |

| HCV NS5B Polymerase | Benzofuran-1,2,4-triazole (BF-9) | -16.09 nih.gov | Hydrogen bonds, Pi-Alkyl, Van der Waals |

| M. tuberculosis Pks13 | Benzofuran-oxadiazole (TAM-16) | -14.61 physchemres.org | Hydrogen bonds, Pi-Pi T-shaped |

| HCV NS5B Polymerase | Benzofuran-1,2,4-triazole (BF-12) | -15.75 nih.gov | Hydrogen bonds, Hydrophobic interactions |

A critical outcome of molecular docking is the identification of specific amino acid residues within the protein's binding pocket that are essential for ligand recognition and binding. nih.gov The simulation visualizes the interactions between the ligand and the protein, such as:

Hydrogen Bonds: Often involving the sulfonamide group's -SO₂NH- moiety.

Hydrophobic Interactions: Involving the aromatic benzofuran ring system.

Pi-Pi Stacking: Between the benzofuran ring and aromatic amino acid residues like Phenylalanine, Tyrosine, or Tryptophan.

Van der Waals Forces: General attractive or repulsive forces between atoms.

In studies on similar benzofuran-based inhibitors, key interacting residues within the target's active site have been successfully mapped. For instance, docking of benzofuran-1,3,4-oxadiazoles into the active site of Mycobacterium tuberculosis Pks13 revealed interactions with residues such as ILE1643, TYR1663, and HIS1632. physchemres.org For this compound, identifying such residues would be vital for understanding its mechanism of action and for designing more potent analogues through targeted chemical modifications.

The therapeutic success of a drug often depends on its ability to bind selectively to its intended target while avoiding off-target interactions that can lead to side effects. Molecular docking can assess the specificity of a ligand by comparing its binding affinity across a panel of different, often structurally related, proteins.

For this compound, this would involve docking the compound not only into its primary target but also into other homologous enzymes or receptor subtypes. A significant difference in binding scores would suggest good selectivity. For example, if the compound shows a binding affinity of -10 kcal/mol for Target A but only -6 kcal/mol for the closely related Target B, it would be predicted to be significantly more active against Target A. This in silico profiling helps prioritize compounds that are likely to have a cleaner pharmacological profile in subsequent experimental assays.

Quantum Chemical Calculations

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), provide a deeper understanding of a molecule's intrinsic properties based on its electronic structure. These methods solve approximations of the Schrödinger equation to determine electron distribution, which governs chemical reactivity, stability, and spectroscopic properties.

Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic structure of many-body systems, such as atoms and molecules. It is widely used to optimize molecular geometry, calculate vibrational frequencies, and determine electronic properties. For this compound, DFT calculations can predict its three-dimensional shape with high accuracy and reveal how electron density is distributed across the molecule.

This information is used to calculate various reactivity descriptors. One of the most common applications is the generation of a Molecular Electrostatic Potential (MEP) map. The MEP map visualizes the electrostatic potential on the molecule's surface, using color-coding to indicate electron-rich (nucleophilic, typically red) and electron-poor (electrophilic, typically blue) regions. For this compound, the MEP would likely show negative potential around the oxygen atoms and the sulfonamide group, indicating sites susceptible to electrophilic attack, while regions of positive potential would highlight areas prone to nucleophilic attack.

Frontier Molecular Orbital (FMO) theory is a key component of quantum chemical analysis that focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO is the outermost orbital containing electrons and acts as an electron donor, while the LUMO is the innermost orbital lacking electrons and acts as an electron acceptor.

The energy difference between these two orbitals, known as the HOMO-LUMO energy gap (ΔE), is a critical indicator of a molecule's chemical reactivity and kinetic stability.

A large HOMO-LUMO gap implies high stability and low chemical reactivity because it requires more energy to excite an electron from the HOMO to the LUMO.

A small HOMO-LUMO gap suggests that the molecule is more reactive and less stable, as it is easier to induce electronic transitions. This property is often associated with higher biological activity.

DFT calculations are routinely used to compute the energies of the HOMO, LUMO, and the resulting energy gap for various organic molecules. Studies on related benzofuran and sulfonamide derivatives demonstrate that these calculations provide valuable insights into their electronic behavior and potential bioactivity.

Illustrative Example of FMO Energy Calculations: This table presents typical data from DFT calculations on a related molecule to illustrate the concept.

| Molecular Orbital | Energy (eV) | Description |

| HOMO | -6.5 | Electron-donating capability |

| LUMO | -1.5 | Electron-accepting capability |

| HOMO-LUMO Gap (ΔE) | 5.0 | Indicator of chemical reactivity and stability |

Electrostatic Potential Mapping

For benzofuran derivatives, ESP mapping can provide insights into their reactivity and potential binding sites for interactions with biological targets. researchgate.net The distribution of electron density, influenced by the arrangement of atoms and functional groups, creates a unique electrostatic profile for each molecule. uni-muenchen.de For instance, in a related benzofuranone structure, the ESP map highlighted distinct red and blue spheres, indicating the significant electrostatic potential surfaces in kcal/mol. researchgate.net This visualization is critical in understanding how a molecule like this compound might orient itself when approaching a protein receptor. nih.gov The accuracy of these maps is dependent on factors like the computational method used, the chosen basis set, and the definition of the molecular surface. uni-muenchen.dechemrxiv.org

Quantitative Structure-Activity Relationship (QSAR) Modeling

Quantitative Structure-Activity Relationship (QSAR) is a computational modeling method used to correlate the structural or property descriptors of compounds with their biological activities. nih.gov This approach is widely applied in drug design to predict the activity of new molecules and to understand the chemical features that influence their potency. nih.govnih.gov

2D and 3D-QSAR Model Development and Validation

QSAR models can be developed in two (2D) or three (3D) dimensions. 2D-QSAR studies utilize descriptors that are derived from the 2D representation of a molecule, such as topological indices and physicochemical properties. researchgate.netmdpi.com For instance, a 2D-QSAR model developed for a series of benzofuran-based vasodilators showed a good correlation between the calculated descriptors and the observed activity, with a squared correlation coefficient (R²) of 0.816. mdpi.comnih.gov

3D-QSAR models, on the other hand, use 3D structural information to compute fields around the molecules, such as steric and electrostatic fields. nih.gov These models, like Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Index Analysis (CoMSIA), often provide a more detailed understanding of the structure-activity relationship. mdpi.com

The development of a robust QSAR model involves several key steps:

Data Set Selection: A diverse set of molecules with known biological activities is chosen. mdpi.com

Descriptor Calculation: A variety of 2D or 3D descriptors are calculated for each molecule. nih.gov

Model Building: Statistical methods, such as Multiple Linear Regression (MLR) or Partial Least Squares (PLS), are used to build the QSAR equation. nih.govmdpi.com

Validation: The predictive power of the model is rigorously assessed using both internal and external validation techniques. mdpi.comresearchgate.net Internal validation often involves leave-one-out cross-validation (q²), while external validation uses a separate test set of compounds to evaluate the model's predictive ability (R²ext). mdpi.comresearchgate.net A statistically significant and predictive QSAR model is essential for its reliable application in designing new compounds. researchgate.net

Derivation of Structure-Activity Descriptors

The selection of appropriate descriptors is a critical step in QSAR modeling. These descriptors quantify various aspects of a molecule's structure and properties. nih.gov They can be broadly categorized as:

Topological Descriptors: These are numerical values derived from the 2D graph of a molecule, describing its size, shape, and branching.

Electronic Descriptors: These describe the electronic properties of a molecule, such as dipole moment and partial atomic charges.

Steric Descriptors: These relate to the three-dimensional shape and size of the molecule.

For benzofuran derivatives, studies have shown that their biological activities can be influenced by a combination of these descriptors. researchgate.net For example, a QSAR study on aldose reductase inhibitors based on a 6-(5-chloro-3-methylbenzofuran-2-sulfonyl)-2H-pyridazin-3-one scaffold revealed that thermodynamic and electronic parameters were key determinants of their inhibitory activity. researchgate.net

Molecular Dynamics (MD) Simulations for Ligand-Protein Complex Stability

Molecular dynamics (MD) simulations are a powerful computational tool used to study the physical movement of atoms and molecules over time. nih.gov In drug discovery, MD simulations are frequently employed to assess the stability of a ligand bound to its protein target. nih.govnih.gov By simulating the dynamic behavior of the ligand-protein complex, researchers can gain insights into the binding mode and the key interactions that contribute to binding affinity. nih.gov

The process typically involves placing the docked ligand-protein complex in a simulated physiological environment (e.g., a box of water molecules and ions) and then solving Newton's equations of motion for all atoms in the system. nih.gov The resulting trajectory provides a detailed view of the conformational changes and interactions occurring over the simulation time. nih.gov

A stable binding pose is generally characterized by minimal deviation of the ligand from its initial docked position and the persistence of key intermolecular interactions, such as hydrogen bonds and hydrophobic contacts, throughout the simulation. nih.gov Studies have shown that MD simulations can effectively discriminate between correct and incorrect binding poses, with native poses tending to be more stable. nih.gov For a compound like this compound, MD simulations could be used to validate docking results and to understand the dynamic nature of its interaction with a specific protein target.

In Silico Pharmacokinetic Modeling (ADME Prediction)

In silico pharmacokinetic modeling, also known as ADME (Absorption, Distribution, Metabolism, and Excretion) prediction, is a computational approach used to estimate the pharmacokinetic properties of a compound based on its chemical structure. nih.govfrontiersin.org These predictions are valuable in the early stages of drug discovery to identify candidates with favorable drug-like properties and to flag potential liabilities. nih.govsemanticscholar.org

Various software and web-based tools are available to predict a wide range of ADME properties, including:

Absorption: This includes predictions for properties like intestinal absorption, Caco-2 cell permeability, and skin permeability. frontiersin.org

Distribution: This involves estimating parameters such as blood-brain barrier penetration and plasma protein binding. frontiersin.org

Metabolism: Predictions can be made for which cytochrome P450 (CYP) enzymes are likely to metabolize the compound. frontiersin.org

Excretion: This may involve predicting the route of elimination from the body.

Toxicity: In silico tools can also predict potential toxicities, such as mutagenicity and cardiotoxicity. nih.gov

For benzofuran derivatives, in silico ADME predictions have been used to assess their drug-likeness. nih.govsemanticscholar.org For example, studies on other heterocyclic compounds have utilized these methods to evaluate properties like lipophilicity (logP) and the percentage of absorption (%ABS). rsc.orgnih.gov These predictions help in prioritizing compounds for further experimental testing and in guiding the design of new analogs with improved pharmacokinetic profiles. semanticscholar.org

Future Perspectives and Emerging Research Directions for 2 Methyl 1 Benzofuran 3 Sulfonamide

Development of Highly Selective Inhibitors

A primary challenge and a significant future direction in drug discovery is the development of inhibitors with high selectivity for their intended biological target over other related proteins. For benzofuran-based sulfonamides, research has demonstrated considerable success in achieving isoform-selective inhibition, particularly against carbonic anhydrases (CAs). nih.govresearchgate.net

Researchers have successfully designed and synthesized novel benzofuran-based sulfonamides that show potent and selective inhibition of specific CA isoforms. nih.gov A key strategy employed is the "tail approach," where the primary sulfonamide functionality, which binds to the zinc ion in the enzyme's active site (the Zinc Binding Group or ZBG), is appended with various "tail" moieties through different linkers. nih.govresearchgate.net This allows for the exploration of interactions with amino acid residues further from the catalytic center, which often differ significantly between isoforms, thereby conferring selectivity.

For instance, studies on a series of benzofuran-based sulfonamides revealed significant selectivity for the tumor-associated isoforms hCA IX and XII over the ubiquitous cytosolic isoforms hCA I and II. researchgate.net Arylsulfonehydrazone derivatives, in particular, displayed the best selectivity profiles. researchgate.net This approach minimizes off-target effects and potential side effects that could arise from inhibiting ubiquitously expressed isoforms like hCA I and II. The goal is to fine-tune the appended "tail" to maximize interactions with the unique structural features of the target isoform.

Table 1: Inhibitory Activity (K_I) and Selectivity Indices (SI) of Representative Benzofuran-Based Sulfonamides Against Human Carbonic Anhydrase (hCA) Isoforms

| Compound | hCA I K_I (nM) | hCA II K_I (nM) | hCA IX K_I (nM) | hCA XII K_I (nM) | Selectivity (hCA I/IX) | Selectivity (hCA II/IX) |

| 4a | 37.4 | 12.3 | 10.0 | 10.1 | 3.74 | 1.23 |

| 9b | 394.5 | 196.2 | 10.0 | 13.1 | 39.45 | 19.62 |

| 9c | 462.5 | 215.3 | 12.1 | 14.9 | 38.22 | 17.79 |

| 9d | 375.4 | 285.6 | 10.2 | 12.4 | 36.80 | 28.00 |

Data sourced from a study on novel benzofuran-based sulphonamides as selective carbonic anhydrase inhibitors. nih.govresearchgate.net The K_I value represents the inhibition constant; a lower value indicates higher potency. Selectivity Index (SI) is calculated as the ratio of K_I for an off-target isoform (e.g., hCA I or II) to the K_I for the target isoform (hCA IX), with higher values indicating greater selectivity.

Future work will likely involve scaffold hopping and other medicinal chemistry strategies to discover new core structures that maintain the key interactions of the sulfonamide group while presenting novel vectors for achieving even greater selectivity. nih.gov

Exploration of Novel Biological Targets

While significant research has focused on carbonic anhydrase inhibition, the benzofuran (B130515) scaffold is a promiscuous pharmacophore found in compounds with a vast array of biological activities. rsc.orgrsc.org This versatility opens avenues for exploring novel biological targets for derivatives of 2-methyl-1-benzofuran-3-sulfonamide.

The benzofuran nucleus is a structural component in numerous natural and synthetic compounds with demonstrated antimicrobial, anticancer, anti-inflammatory, and antiviral properties. nih.govresearchgate.netmdpi.com For example, derivatives have been investigated as inhibitors of DNA gyrase B in Mycobacterium tuberculosis, a validated target for developing new tuberculosis therapies. nih.gov Other studies have synthesized and tested benzofuran derivatives against a panel of human cancer cell lines, identifying compounds with selective cytotoxic activity against chronic myelogenous leukemia and other cancers. mdpi.com

The exploration of novel targets extends to:

Kinases: Many protein kinases, which are crucial regulators of cell signaling, are targets in cancer therapy. The structural features of benzofuran derivatives could be adapted to design specific kinase inhibitors. nih.gov

G-protein coupled receptors (GPCRs): Analogs of benzofuran-containing molecules have shown activity at serotonin (B10506) receptors, indicating potential applications in treating central nervous system disorders. vulcanchem.com

Enzymes in Infectious Disease: Beyond tuberculosis, there is potential to develop agents against other microbial enzymes. For instance, some sulfonamide-triazole hybrids have been designed as urease inhibitors to combat Helicobacter pylori infections. nih.gov

Table 2: Potential Biological Targets for Benzofuran-Based Compounds

| Target Class | Specific Example | Therapeutic Area |

| Enzymes | Carbonic Anhydrases (CA IX, XII) | Oncology |

| DNA Gyrase B | Infectious Disease (Tuberculosis) | |

| Urease | Infectious Disease (H. pylori) | |

| Protein Kinases (e.g., EGFR) | Oncology | |

| Receptors | Serotonin Receptors (e.g., 5-HT1A) | Central Nervous System Disorders |

| Ion Channels | hERG Potassium Channel | Cardiology |

This exploration is driven by screening existing compound libraries against new targets and by rationally designing new derivatives based on the structural biology of those targets.

Advanced Synthetic Strategies for Complex Architectures

The ability to synthesize complex and diverse molecular architectures is fundamental to exploring the full potential of the this compound scaffold. Traditional methods for synthesizing benzofurans are being supplemented and replaced by more advanced, efficient, and versatile strategies. nih.gov

Recent innovations in synthetic organic chemistry offer powerful tools for creating novel benzofuran derivatives:

Transition-Metal Catalysis: Catalysts based on palladium, copper, and nickel have been extensively used to construct the benzofuran ring system and to introduce a wide variety of substituents. acs.org For example, palladium-catalyzed reactions can be used to form C-C bonds, attaching aryl groups to the benzofuran core. acs.org

C–H Activation/Functionalization: This modern strategy allows for the direct modification of carbon-hydrogen bonds on the benzofuran scaffold. One such method combines 8-aminoquinoline (B160924) (AQ) directed C–H arylation with transamidation chemistry to create diverse C3-substituted benzofuran-2-carboxamide (B1298429) derivatives in just a few steps from a simple precursor. mdpi.com This enables the rapid generation of a library of complex molecules for biological screening.

Visible-Light-Mediated Catalysis: As part of the push for green chemistry, visible-light-promoted reactions are being developed. One novel route uses visible light to mediate the reaction between disulfides and enynes to produce benzofuran heterocycles in high yields. nih.gov

One-Pot and Multi-Component Reactions: These strategies improve efficiency by combining multiple reaction steps into a single procedure without isolating intermediates. This reduces waste and saves time, facilitating the rapid synthesis of compound libraries. nih.govacs.org

These advanced synthetic methods are crucial for building molecules with precise three-dimensional structures designed to interact specifically with novel biological targets and for optimizing the properties of lead compounds.

Integration of Artificial Intelligence and Machine Learning in Drug Discovery

Key applications of AI and ML in this context include:

Target Identification and Validation: AI models can analyze biological data from genomics, proteomics, and other "-omics" fields to identify and validate novel biological targets for which new benzofuran sulfonamides could be designed. nih.gov

In Silico Screening and Virtual Libraries: Instead of synthesizing and testing thousands of compounds, researchers can create vast virtual libraries of benzofuran derivatives and use ML models to predict their activity against a specific target. nih.gov Techniques like pharmacophore modeling and molecular docking can screen these libraries to identify the most promising candidates for synthesis. nih.govnih.gov

Quantitative Structure-Activity Relationship (QSAR): QSAR models use machine learning to learn the relationship between the chemical structure of a molecule and its biological activity. youtube.com By training a model on a dataset of known benzofuran sulfonamides and their activities, researchers can predict the activity of new, unsynthesized compounds and identify which structural features are most important for potency and selectivity. youtube.com

ADME-Tox Prediction: A significant cause of drug failure is poor pharmacokinetic properties (Absorption, Distribution, Metabolism, and Excretion) or unforeseen toxicity. AI/ML models can be trained to predict these ADME-Tox properties early in the discovery process, allowing researchers to prioritize compounds that are more likely to be safe and effective in humans. nih.govnih.gov

De Novo Drug Design: Advanced AI techniques, such as generative models, can design entirely new molecules from scratch. youtube.com By providing the model with a desired set of properties (e.g., high affinity for a target, low predicted toxicity), the AI can generate novel benzofuran-based structures that chemists can then synthesize and test. youtube.com

By leveraging these computational tools, the process of discovering and optimizing novel drug candidates based on the this compound framework can be made significantly faster, cheaper, and more efficient. nih.gov

常见问题

Q. How can the synthesis of 2-methyl-1-benzofuran-3-sulfonamide be optimized for higher yields and purity?

Methodological Answer: The synthesis typically involves multi-step reactions, including cyclization of benzofuran precursors and sulfonamide functionalization. Key steps include:

- Cyclization: Using catalysts like H₂SO₄ or PPA (polyphosphoric acid) under reflux conditions to form the benzofuran core.

- Sulfonylation: Introducing the sulfonamide group via reaction with sulfonyl chlorides in anhydrous solvents (e.g., dichloromethane) at 0–5°C to minimize side reactions.

- Purification: Column chromatography (silica gel, ethyl acetate/hexane gradient) or recrystallization (ethanol/water) to isolate the product.

Optimization involves adjusting reaction times, temperatures, and stoichiometric ratios. For example, alkaline hydrolysis of ester intermediates (e.g., ethyl 2-methyl-1-benzofuran-3-carboxylate) requires controlled pH and temperature to avoid decomposition .

Q. What spectroscopic and crystallographic techniques are critical for characterizing this compound?

Methodological Answer:

- NMR Spectroscopy: ¹H and ¹³C NMR identify substituents on the benzofuran ring and sulfonamide group. For example, the methyl group at C2 appears as a singlet (~δ 2.3 ppm), while sulfonamide protons show broad peaks (~δ 7.5–8.0 ppm) .

- X-ray Crystallography: Single-crystal X-ray diffraction resolves bond lengths and angles. For instance, the S–N bond in the sulfonamide group is typically ~1.63 Å, and the benzofuran ring exhibits planarity with deviations <0.02 Å .

- FT-IR: Confirms functional groups (e.g., S=O stretches at ~1350 cm⁻¹ and 1150 cm⁻¹) .

Advanced Research Questions

Q. How can contradictions in crystallographic data (e.g., bond angles vs. computational models) be resolved?

Methodological Answer: Contradictions often arise from experimental vs. theoretical data. To resolve these:

- Refinement Software: Use SHELXL for least-squares refinement, adjusting parameters like thermal displacement (Uᵢₛₒ) and occupancy factors. SHELXL’s robust algorithms handle high-resolution data and twinning .

- Validation Tools: Employ checkCIF to flag geometric outliers (e.g., unusual bond angles). For example, a C–S–O angle deviating from the expected 106°±2° suggests data collection or refinement errors .

- Computational Cross-Verification: Compare with DFT-optimized structures (e.g., Gaussian09 at B3LYP/6-31G* level) to validate experimental geometries .

Q. What strategies are effective in analyzing hydrogen-bonding networks in this compound crystals?

Methodological Answer:

- ORTEP-III Visualization: Generate thermal ellipsoid plots to identify intermolecular interactions. For example, carboxyl groups often form O–H⋯O dimers (distance ~2.70 Å), while C–H⋯F interactions (~2.90 Å) stabilize stacking along crystallographic axes .